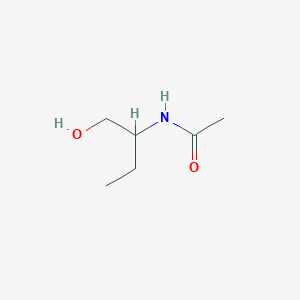

N-(1-hydroxybutan-2-yl)acetamide

Descripción

N-(1-Hydroxybutan-2-yl)acetamide is an acetamide derivative characterized by a hydroxy group positioned on the adjacent carbon of the acetamide moiety. This structural feature is critical, as hydroxy-substituted acetamides are known to influence metabolic stability, solubility, and biological activity.

Propiedades

Número CAS |

4293-52-1 |

|---|---|

Fórmula molecular |

C6H13NO2 |

Peso molecular |

131.17 g/mol |

Nombre IUPAC |

N-(1-hydroxybutan-2-yl)acetamide |

InChI |

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9) |

Clave InChI |

YITXTRUIAQZVFJ-UHFFFAOYSA-N |

SMILES canónico |

CCC(CO)NC(=O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Hydroxy Group Placement : The β-hydroxy group in this compound may enhance hydrogen bonding, similar to N-(1-hydroxy-2-fluorenyl)acetamide, which undergoes deacetylation in biological systems .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., bromophenyl in ) often confer receptor-binding specificity, while aliphatic chains (e.g., butan-2-yl) may improve solubility .

- Electron-Withdrawing Groups : Meta-substituted trichloro-acetamides () exhibit altered crystal geometries due to electron-withdrawing effects, suggesting substituents significantly influence solid-state properties .

Key Insights :

- Enzyme Inhibition : MAO-A inhibitors () highlight the role of bulky substituents in enhancing enzyme affinity, contrasting with simpler hydroxyalkyl derivatives like the target compound.

- Antimicrobial Efficacy : Benzo-thiazole sulfonyl groups () correlate with antifungal activity, suggesting that heterocyclic motifs enhance bioactivity compared to aliphatic chains .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Analysis :

- Crystal Packing: Meta-substituted trichloro-acetamides () demonstrate that electron-withdrawing groups (e.g., Cl, NO2) reduce symmetry and increase lattice constants .

- Hydrogen Bonding : The hydroxy group in the target compound may promote intermolecular H-bonding, akin to pyrrole alkaloids () with hydroxymethyl substituents .

Metabolic Pathways and Stability

- Deacetylation: N-(1-hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, forming reactive quinoneimines that bind proteins . This suggests that the target compound’s hydroxy group may similarly facilitate metabolic activation.

- Fluoride Inhibition : Potassium fluoride inhibits deacetylation in liver homogenates, indicating enzymatic involvement (e.g., esterases) in processing hydroxyacetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.